molecular formula C7H13NO3 B135152 2-Methylbutyrylglycine CAS No. 52320-67-9

2-Methylbutyrylglycine

Cat. No.: B135152
CAS No.: 52320-67-9
M. Wt: 159.18 g/mol
InChI Key: HOACIBQKYRHBOW-UHFFFAOYSA-N
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Description

2-Methylbutyrylglycine: is a compound with the molecular formula C7H13NO3 . It is an acyl glycine, which means it is a glycine molecule substituted by an acyl group. This compound is a minor metabolite of fatty acids and is involved in the metabolism of branched-chain amino acids, particularly isoleucine .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 2-Methylbutyrylglycine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: The acyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts or specific reaction conditions, such as acidic or basic environments.

Major Products Formed:

Comparison with Similar Compounds

  • N-sec-Valerylglycine
  • α-Methylbutyrylglycine
  • 2-(2-Methylbutanamido)acetic acid

Comparison: 2-Methylbutyrylglycine is unique due to its specific role in the metabolism of isoleucine. While similar compounds like N-sec-Valerylglycine and α-Methylbutyrylglycine share structural similarities, they differ in their metabolic pathways and biological roles .

Properties

IUPAC Name

2-(2-methylbutanoylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-3-5(2)7(11)8-4-6(9)10/h5H,3-4H2,1-2H3,(H,8,11)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOACIBQKYRHBOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90866253
Record name N-(2-Methylbutanoyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90866253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2-Methylbutyrylglycine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000339
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

52320-67-9
Record name 2-Methylbutyrylglycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52320-67-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methylbutyrylglycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052320679
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-Methylbutanoyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90866253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methylbutyrylglycine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000339
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the clinical significance of 2-Methylbutyrylglycine (2-MBG)?

A: 2-MBG is a key biomarker for Short/branched-chain acyl-CoA dehydrogenase (SBCADD) deficiency, a rare genetic disorder affecting the breakdown of the amino acid isoleucine. Elevated levels of 2-MBG in urine are considered a hallmark of this condition. [, , , , ]

Q2: How is SBCADD deficiency typically diagnosed?

A: Newborn screening programs using tandem mass spectrometry often flag elevated C5-acylcarnitine levels (isovalerylcarnitine, 2-methylbutyrylcarnitine). [, ] Confirmation of SBCADD deficiency involves detecting elevated 2-MBG in urine through gas chromatography-mass spectrometry and identifying mutations in the ACADSB gene. [, , ]

Q3: Can 2-MBG be elevated in other metabolic disorders?

A: Yes, 2-MBG elevation can also occur in propionic acidemia, another genetic disorder affecting the metabolism of certain amino acids. [, ] This highlights the importance of a comprehensive diagnostic approach.

Q4: What is the role of the R-pathway of isoleucine oxidation in SBCADD deficiency?

A: The presence of 2-ethylhydracrylic acid (2-EHA) in the urine of individuals with SBCADD suggests increased flux through the R-pathway of isoleucine oxidation. [] This finding challenges the traditional understanding of SBCAD's role in this pathway and suggests the involvement of an alternative enzyme. []

Q5: How does dietary isoleucine intake affect 2-MBG levels?

A: In a pig study, optimizing dietary leucine (another branched-chain amino acid) led to decreased urinary excretion of 2-MBG. [] This finding suggests potential interactions between different branched-chain amino acids and their impact on metabolic pathways.

Q6: Are there any specific analytical techniques used to measure 2-MBG?

A: Gas chromatography-mass spectrometry is commonly used for the accurate quantification of 2-MBG in urine samples. [, ]

Q7: What is the historical context of 2-MBG research?

A: Early research identified 2-MBG as an abnormal metabolite in individuals with propionic acidemia. [] The discovery of SBCADD deficiency as a distinct disorder with elevated 2-MBG as a hallmark is a more recent development. [] Research on 2-MBG and its role in metabolic disorders continues to evolve with ongoing studies focusing on longitudinal monitoring, treatment strategies, and the complex interplay of metabolic pathways. []

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